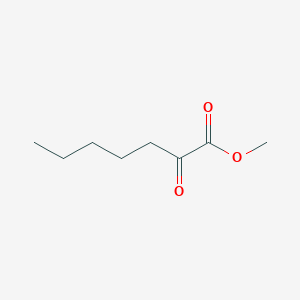

Methyl 2-oxoheptanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

methyl 2-oxoheptanoate |

InChI |

InChI=1S/C8H14O3/c1-3-4-5-6-7(9)8(10)11-2/h3-6H2,1-2H3 |

InChI Key |

KKHXXRRGPXSDIJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for Methyl 2 Oxoheptanoate and Analogues

Chemo-Selective Synthetic Routes

Chemo-selective synthesis focuses on reacting a specific functional group in a molecule that contains multiple reactive sites. For α-ketoesters, this involves selectively forming the ester and ketone functionalities without unintended side reactions.

Esterification Approaches for Alpha-Ketoesters

A primary and direct method for synthesizing methyl 2-oxoheptanoate is the esterification of its corresponding carboxylic acid, 2-oxoheptanoic acid. mdpi.comcymitquimica.com This reaction typically involves treating the α-keto acid with methanol (B129727) in the presence of an acid catalyst.

Another significant approach is oxidative esterification, which can generate α-ketoesters from more readily available starting materials. For instance, a metal-free method has been developed for the oxidative esterification of ketones using potassium xanthates. nih.govorganic-chemistry.org This process not only facilitates the esterification but also provides the alkoxy group for the final ester product. nih.gov

Table 1: Selected Esterification Approaches for α-Ketoesters

| Starting Material | Reagents | Product Type | Key Features |

|---|---|---|---|

| α-Keto Acid (e.g., 2-Oxoheptanoic acid) | Methanol, Acid Catalyst | α-Ketoester | Direct, classical method. mdpi.comcymitquimica.com |

| Ketones | Potassium Xanthates, Iodine | α-Ketoester | Metal-free oxidative esterification. nih.govorganic-chemistry.org |

| Acetophenones | Alcohols, Copper Catalyst, O₂ | α-Ketoester | Aerobic oxidative esterification. organic-chemistry.org |

Oxidation-Based Methodologies for Carbonyl Introduction

The introduction of the C2-carbonyl group is a critical step in the synthesis of this compound. Oxidation of precursor molecules is a common and effective strategy. A prevalent method involves the oxidation of the corresponding α-hydroxy ester, methyl 2-hydroxyheptanoate. google.com Various oxidizing agents can be employed for this transformation. A notable process uses a nitroxyl (B88944) radical catalyst like 2-azaadamantane (B3153908) N-oxyl (AZADO) with molecular oxygen as a co-oxidant, which allows for a chemo-selective oxidation. organic-chemistry.org Other established oxidizing agents for creating α-keto acids from various precursors include potassium permanganate (B83412) and selenium dioxide. mdpi.com

Furthermore, copper-catalyzed aerobic oxidation of terminal alkynes can produce α-ketoesters under mild conditions using molecular oxygen as a sustainable oxidant. rsc.org This photoredox method is compatible with a wide range of functional groups. rsc.org

Table 2: Oxidation Methods for α-Ketoester Synthesis

| Precursor | Reagent/Catalyst System | Product Type | Reference |

|---|---|---|---|

| α-Hydroxy Ester | TEMPO/NaOCl or AZADO/O₂ | α-Ketoester | google.comorganic-chemistry.org |

| Methyl Ketones | TEMP/Copper Catalyst, O₂ | α-Ketoester | rsc.org |

| Alkenes | Iron Nanocomposite, TBHP | α-Keto Acid | organic-chemistry.org |

| Terminal Alkynes | Copper Catalyst, O₂, Visible Light | α-Ketoester | rsc.org |

Carbon-Carbon Bond Formation Reactions (e.g., Grignard, Wittig, Aldol)

Carbon-carbon bond formation reactions are fundamental in building the carbon skeleton of target molecules. The Grignard reaction is a powerful tool for synthesizing α-ketoesters. mdpi.com A relevant example is the synthesis of ethyl 7-chloro-2-oxoheptanoate, an important analogue. This process involves the condensation reaction between a Grignard reagent, formed from 1-bromo-5-chloropentane (B104276) and magnesium, and diethyl oxalate. google.comgoogle.com This strategy constructs the α-ketoester framework by coupling an alkyl nucleophile with an acyl-type electrophile. The reaction temperature is carefully controlled to minimize side reactions. google.com

Condensation reactions related to the Aldol (B89426) and Claisen condensations are also applicable. The Claisen condensation, for example, involves the dimerization of two esters via an α-C-H addition, leading to β-ketoesters. msu.edu While not a direct route to α-ketoesters, modifications and related reactions like the nitroaldol (Henry) reaction can be employed. The Henry reaction between α-ketoesters and nitroalkanes provides access to functionalized adducts, representing another avenue for C-C bond formation. nih.gov

Stereoselective and Enantioselective Synthesis Investigations

For applications in fields like pharmaceuticals, controlling the stereochemistry of molecules is paramount. This has driven extensive research into the stereoselective and enantioselective synthesis of α-ketoesters and their derivatives.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

Several effective chiral auxiliaries have been developed for the asymmetric reduction of α-keto esters. For example, cis-1-arylsulfonamido-2-indanols have been shown to be highly effective for the asymmetric reduction of α-keto esters, yielding α-hydroxy esters with excellent diastereoselectivity. nih.gov Similarly, α-(arylsulfonamido)borneols have been used to achieve highly stereoselective reductions. acs.org In another approach, the addition of organozinc reagents to α-keto esters has been guided by meso-hydrobenzoin-derived chiral auxiliaries, allowing for diastereoselective carbon-carbon bond formation. researchgate.net The use of a chiral diamine, such as trans-1,2-diaminocyclohexane, has also been successful in the synthesis of chiral α-trifluoromethylthio-β-ketoesters. mdpi.com

Asymmetric Catalysis in Ketoester Synthesis

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a highly efficient and atom-economical approach.

The asymmetric hydrogenation of α-ketoesters is a well-studied transformation. A thermoregulated phase-separable chiral platinum nanocatalyst, modified with a cinchonidine-based ionic liquid, has been used for the recyclable asymmetric hydrogenation of various α-ketoesters, including ethyl 2-oxohexanoate (B1239944), furnishing the corresponding α-hydroxy esters with high enantioselectivity. rsc.org

Copper-catalyzed reactions have also emerged as a powerful tool. A notable method allows for the enantioselective synthesis of α-quaternary α-ketoesters through the reaction of acyl electrophiles with in situ formed chiral allylic nucleophiles. unc.edunih.gov Furthermore, rhodium-catalyzed asymmetric 1,2-addition of arylboronic acids to heteroaryl α-ketoesters has been developed to produce chiral α-hydroxy esters containing quaternary carbon centers with high enantiomeric excesses. rsc.org

Organocatalysis provides a metal-free alternative. For instance, Cinchona alkaloids have been utilized as catalysts in the asymmetric nitroaldol (Henry) reaction with α-ketoesters, affording products with high enantioselectivity under operationally simple conditions. nih.gov

Table 3: Examples of Asymmetric Catalysis in α-Ketoester Reactions

| Reaction Type | Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Pt Nanoparticles | Ethyl 2-oxohexanoate | Ethyl 2-hydroxyhexanoate | Up to 86% | rsc.org |

| Allylation | Copper/Chiral Phosphine | Acyl Electrophiles | α-Quaternary α-Ketoesters | 90:10 to >99:1 er | unc.edunih.gov |

| Aryl Addition | Rhodium/Chiral Ligand | Heteroaryl α-Ketoesters | Chiral α-Hydroxy Esters | Up to 97% | rsc.org |

| Nitroaldol (Henry) Reaction | Cinchona Alkaloid | α-Ketoesters | β-Nitro α-Hydroxy Esters | Up to 97% | nih.gov |

Biocatalytic Synthesis of Chiral Derivatives

The synthesis of specific enantiomers of drug intermediates is a critical aspect of the pharmaceutical industry. researchgate.net Biocatalysis, which uses enzymes or whole microbial cells, offers a powerful tool for creating chiral molecules with high selectivity and under mild conditions, avoiding issues like racemization and rearrangement that can occur with traditional chemical methods. researchgate.netcore.ac.uk Enzymes can often be immobilized and reused, making these processes economically efficient. core.ac.uk

Several biocatalytic approaches have been developed for the synthesis of chiral intermediates relevant to various pharmaceuticals. For instance, the enantioselective reduction of keto esters is a common strategy. Pichia methanolica has been used to reduce ethyl-5-oxohexanoate and 5-oxohexanenitrile (B84432) to their corresponding (S)-hydroxy compounds with high yields (80-90%) and excellent enantiomeric excess (>95% e.e.). mdpi.com These chiral alcohols are key intermediates for anti-Alzheimer's drugs. mdpi.com Similarly, various yeast strains like Candida, Hansenula, Pichia, and Rhodotorula have been employed for the enantioselective reduction of acetophenone (B1666503) derivatives, achieving yields greater than 90% and an enantiomeric excess of 99%. mdpi.com

In the context of producing chiral cyclic γ-oxoesters, which are valuable building blocks, a three-step biocatalytic procedure has been described. rsc.org This process involves the allylic hydroxylation of cycloalkenecarboxylates using Rhizopus oryzae, followed by alcohol oxidation and alkene reduction to yield chiral 3-oxoesters. rsc.org Furthermore, alcohol dehydrogenases (ADHs) from Burkholderia gladioli have shown significant potential in the dynamic kinetic asymmetric transformation of methyl 2-benzamido-methyl-3-oxobutanoate, demonstrating high enantio- and diastereo-selectivity. researchgate.net These enzymes are robust and can function in the presence of various organic solvents. researchgate.net

The following table summarizes examples of biocatalytic reductions of keto compounds to produce chiral alcohols, highlighting the diversity of biocatalysts and their effectiveness.

| Substrate | Biocatalyst | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |

| Ethyl-5-oxohexanoate | Pichia methanolica SC 16116 | Ethyl-(S)-5-hydroxyhexanoate | 80-90 | >95 | mdpi.com |

| 5-Oxohexanenitrile | Pichia methanolica SC 16116 | (S)-5-hydroxyhexanenitrile | 80-90 | >95 | mdpi.com |

| 2-Bromo-4-fluoro acetophenone | Candida, Hansenula, Pichia, Rhodotorula, Saccharomyces, Sphingomonas | (S)-1-(2'-bromo-4'-fluorophenyl)ethanol | >90 | 99 | mdpi.com |

| Methyl-4-(2'-acetyl-5'-fluorophenyl) butanoates | Candida, Pichia | (S)-hydroxy esters | 40-53 | 90-99 | mdpi.com |

| (S)-2-amino-4-phenyl-1-[N-(phenylmethyl)propyl]carbamic acid 1,1-dimethylethyl ester | Rhodococcus erythropolis SC 13845 | (1S,2R) alcohol | >90 | 99.4 | researchgate.netcore.ac.uk |

Green Chemistry Principles in Synthetic Design

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scispace.comrroij.com These principles provide a framework for developing more sustainable and efficient synthetic methods. rroij.com Key aspects of green chemistry include the use of safer solvents, the maximization of atom economy, and the development of sustainable catalytic systems. scispace.comacs.org

A significant focus of green chemistry is to minimize or eliminate the use of hazardous solvents. acs.org Research has explored solvent-free reaction conditions and the use of more environmentally benign alternative solvents. researchgate.net

Solvent-free, or neat, reactions offer benefits such as reduced waste, lower costs, and often, faster reaction times. For example, a solvent-free synthesis of 1,4-disubstituted-1,2,3-triazoles has been achieved using a copper(I) polymer-supported catalyst, providing products in high yields within minutes. researchgate.net Similarly, the cyanoethylation of alcohols has been studied under solvent-free conditions using a weakly basic polymer resin, Amberlyst A-21. researchgate.net The synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones has also been accomplished under solvent-free conditions catalyzed by elemental sulfur. sci-hub.se

When solvents are necessary, the focus shifts to greener alternatives to traditional volatile organic compounds. Water is a universally accepted green solvent. researchgate.net Other alternatives that have been investigated for various syntheses include 2-methyl-tetrahydrofuran (MeTHF), acetone, ethanol, and isopropanol. researchgate.netcsic.es For instance, in the synthesis of 7-chloro-2-oxoheptanoic acid, using MeTHF and dimethylbenzene as solvents was shown to improve the yield from 61% to 72% while maintaining high purity. In Grignard reactions for preparing related compounds, ether-based solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are common, but alternatives are sought to improve safety and sustainability. google.comgoogle.com

The following table presents a comparison of different solvents used in various synthetic reactions, highlighting the move towards greener options.

| Reaction | Traditional Solvent(s) | Green Alternative(s) | Key Findings | Reference |

| Grignard Synthesis of 7-chloro-2-oxoheptanoate intermediate | Diethyl ether, Tetrahydrofuran (THF) | 2-Methyl-tetrahydrofuran (MeTHF), Toluene | Use of MeTHF and dimethylbenzene improved yield to 72%. | |

| Solid-Phase Peptide Synthesis | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | 2-Methyl-THF, Ethyl-5-(dimethylamino)-2-methyl-5-oxopentanoate (PolarClean) | PolarClean shows excellent solubility for reagents and swells common resins. | csic.es |

| Synthesis of thiazine-based heterocycles | - | Acetone, Ethanol, Isopropanol, 2-Methyl-tetrahydrofuran | Facile method under green conditions using various green solvents. | researchgate.net |

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgjocpr.com A higher atom economy signifies a more sustainable process with less waste generation. jocpr.comscranton.edu Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Reactions with high atom economy are environmentally preferable. Addition reactions, for example, generally have a 100% atom economy because all reactant atoms are incorporated into the product. scranton.edu In contrast, substitution and elimination reactions often have poor atom economy due to the formation of byproducts. primescholars.com For instance, a typical substitution reaction might have an atom economy of only 50%, meaning half of the reactant mass is converted into waste. scranton.edu

The E-Factor (Environmental Factor) is another metric used to assess the environmental impact of a chemical process, representing the ratio of the mass of waste generated to the mass of the desired product. An ideal E-Factor is zero. The Mass Intensity (MI) is the ratio of the total mass used in a process (reactants, solvents, reagents, etc.) to the mass of the final product, with an ideal MI of 1. core.ac.uk

The table below illustrates the concept of atom economy for different reaction types.

| Reaction Type | General Equation | Atom Economy | Reason for Atom Economy | Reference |

| Addition | A + B → C | Typically 100% | All atoms of the reactants are incorporated into the single product. | scranton.edu |

| Substitution | A-B + C → A-C + B | Less than 100% | The leaving group 'B' becomes a byproduct, thus not all reactant atoms are in the desired product. | primescholars.com |

| Elimination | A-B → A + B | Less than 100% | Atoms are lost from the reactant to form multiple products, with only one being the desired product. | primescholars.com |

Catalysis is fundamental to green chemistry, offering numerous benefits such as increased reaction rates, higher selectivity, and reduced energy consumption. scispace.com The development of sustainable catalytic systems focuses on using catalysts that are non-toxic, recyclable, and can operate under mild conditions. researchgate.net

Biocatalysts, such as enzymes and whole cells, are a prime example of sustainable catalysis, as they operate under ambient temperature and pressure and are biodegradable. core.ac.ukscispace.com Heterogeneous catalysts are also highly desirable because they can be easily separated from the reaction mixture and reused, minimizing waste. acs.org Examples include polymer-supported catalysts like Amberlyst A-21 and mesoporous silica (B1680970) materials functionalized with chiral ligands. researchgate.netacs.org

Recent research has focused on developing novel catalytic systems for various organic transformations. For instance, zinc-based homogeneous catalytic systems have been developed for the ketone-amine-alkyne (KA²) multicomponent coupling reaction. mdpi.com In another example, a titanium-based catalytic system, TiO(acac)₂, has been shown to be effective for the oxidation of aldehydes to carboxylic acids using molecular oxygen under mild conditions, offering a stable and cost-effective alternative to other oxidation systems. researchgate.net Furthermore, heteropoly acids (HPAs) are versatile catalysts that can be used in both homogeneous and heterogeneous systems for various organic syntheses. semanticscholar.org

The following table provides examples of sustainable catalytic systems and their applications.

| Catalyst System | Reaction Type | Substrates | Key Advantages | Reference |

| Amberlyst A-21 (Polymer Resin) | Cyanoethylation | Alcohols | Solvent-free conditions, reusable catalyst. | researchgate.net |

| Mesoporous Silica (SBA-15) with Chiral Oxazoline Ligands | Asymmetric Allylic Oxidation | Alkenes | Recyclable, high yield and enantioselectivity. | acs.org |

| TiO(acac)₂ / O₂ | Aldehyde Oxidation | Aliphatic and aromatic aldehydes | High activity and selectivity under mild conditions, cost-effective. | researchgate.net |

| Elemental Sulfur | Cyclocondensation | β-oxo esters and 2-aminopyridines | Metal- and solvent-free, high yields. | sci-hub.se |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a fundamental reaction class for esters like Methyl 2-oxoheptanoate. These reactions proceed via a characteristic addition-elimination mechanism, where a nucleophile adds to the carbonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.com This process invariably involves a tetrahedral intermediate. ic.ac.ukyoutube.com

Acid-Catalyzed Pathways

Under acidic conditions, the reactivity of the ester carbonyl group is enhanced. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. taylorandfrancis.com

The general mechanism for acid-catalyzed nucleophilic acyl substitution, such as hydrolysis or transesterification, involves the following key steps:

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the ester's carbonyl oxygen, activating the carbonyl group. libretexts.org

Nucleophilic Attack: A nucleophile (e.g., water for hydrolysis, or an alcohol for transesterification) attacks the now highly electrophilic carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the attacking nucleophile to the methoxy (B1213986) group, converting it into a better leaving group (methanol). libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (methanol). libretexts.org

Deprotonation: The protonated carbonyl of the new product is deprotonated to regenerate the acid catalyst and yield the final product. libretexts.org

| Acid-Catalyzed Pathway | Catalyst | Nucleophile | Key Intermediate | Leaving Group | Product |

| Hydrolysis | H₃O⁺ | H₂O | Protonated Tetrahedral Intermediate | CH₃OH | 2-Oxoheptanoic acid |

| Transesterification | H⁺ | R'OH | Protonated Tetrahedral Intermediate | CH₃OH | Alkyl 2-oxoheptanoate |

Base-Catalyzed Pathways (e.g., Claisen Condensation, Dieckmann Cyclization)

In the presence of a base, the ester can undergo saponification or participate in condensation reactions. Base-catalyzed mechanisms typically involve the attack of a strong nucleophile on the carbonyl carbon. youtube.com

A prominent base-catalyzed reaction for β-keto esters is the Claisen condensation. This reaction involves the enolate of one ester acting as a nucleophile to attack the carbonyl group of a second ester molecule. While this compound has a ketone at the 2-position, the principles of enolate formation and nucleophilic attack are central. The active methylene (B1212753) hydrogens at the C3 position are acidic and can be removed by a strong base to form an enolate, which can then react with another electrophile.

The Dieckmann cyclization is an intramolecular Claisen condensation and would require a second ester group within the same molecule, and thus is not directly applicable to this compound itself.

Tetrahedral Intermediate Formation and Decomposition

A cornerstone of nucleophilic acyl substitution is the formation of a transient tetrahedral intermediate. ic.ac.uktaylorandfrancis.com This species arises when the nucleophile attacks the sp²-hybridized carbonyl carbon, rehybridizing it to sp³. youtube.com

Formation: The nucleophile adds to the electrophilic carbonyl carbon, breaking the C=O π bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comuomustansiriyah.edu.iq

Decomposition: This intermediate is typically unstable. The lone pair of electrons on the oxygen atom reforms the π bond, expelling the leaving group (in this case, the methoxide (B1231860) ion, -OCH₃). masterorganicchemistry.comtaylorandfrancis.com The stability of the leaving group is a critical factor in these reactions. khanacademy.org

Carbonyl Group Reaction Elucidation

The ketone functional group at the C2 position, along with the adjacent alpha-hydrogens, imparts another dimension to the reactivity of this compound.

Enolization and Keto-Enol Tautomerism Studies

This compound exists in equilibrium with its enol tautomer. masterorganicchemistry.comorganicchemistrytutor.com Tautomers are constitutional isomers that readily interconvert, in this case, differing in the location of a proton and a double bond. organicchemistrytutor.com

Keto Form: The standard structure with the C=O double bond.

Enol Form: A structure containing a C=C double bond and a hydroxyl (-OH) group. masterorganicchemistry.com

This equilibrium can be catalyzed by either acid or base. organicchemistrytutor.comkhanacademy.org

Base-Catalyzed Enolization: A base removes an α-hydrogen (from C3), forming an enolate ion. Protonation of the enolate's oxygen atom yields the enol. youtube.com

Acid-Catalyzed Enolization: An acid protonates the carbonyl oxygen. A base (like water) then removes an α-hydrogen, forming the C=C double bond of the enol. libretexts.org

For most simple ketones, the equilibrium heavily favors the keto form. masterorganicchemistry.comlibretexts.org However, the stability of the enol form can be influenced by factors such as conjugation and intramolecular hydrogen bonding. organicchemistrytutor.comyoutube.com The enol form is a key intermediate, as the α-carbon is nucleophilic, allowing it to react with various electrophiles. masterorganicchemistry.com

| Tautomerization Condition | First Step | Key Intermediate | Final Step |

| Acid-Catalyzed | Protonation of carbonyl oxygen libretexts.org | Oxonium ion | Deprotonation of α-hydrogen libretexts.org |

| Base-Catalyzed | Deprotonation of α-hydrogen youtube.com | Enolate ion | Protonation of oxygen youtube.com |

Condensation Reaction Investigations (e.g., Knoevenagel)

The Knoevenagel condensation is a reaction between a carbonyl compound and a compound with an active methylene group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The hydrogens on the carbon (C3) situated between the two carbonyl groups of this compound are acidic and can be deprotonated to form a nucleophilic enolate. purechemistry.org

The general mechanism proceeds as follows:

Enolate Formation: A basic catalyst (often an amine) removes a proton from the active methylene group (C3) of this compound to form an enolate ion. wikipedia.orgpurechemistry.org

Nucleophilic Addition: The nucleophilic enolate attacks the carbonyl carbon of an aldehyde or ketone. sigmaaldrich.compearson.com

Dehydration: The resulting aldol-type intermediate is then typically dehydrated to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

This reaction is a powerful tool for forming new carbon-carbon double bonds. purechemistry.orgresearchgate.net

Catalytic Transformations and Mechanistic Insights

Catalysis provides powerful routes to transform this compound, often with high levels of stereocontrol, into valuable chiral building blocks such as α-hydroxy and α-amino esters. The following subsections detail the mechanisms governing these transformations.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of α-keto esters like this compound, organocatalysts typically operate through non-covalent interactions (e.g., hydrogen bonding) or by forming covalent intermediates (e.g., enamines). These activation modes enable a range of asymmetric transformations.

One prominent reaction is the biomimetic transamination, which converts an α-keto ester into an α-amino ester. This process is often catalyzed by chiral bases, such as quinine-derived thioureas. acs.orgrsc.org The mechanism involves the catalyst activating both the α-keto ester and an amine donor (e.g., a benzylamine). The thiourea (B124793) moiety of the catalyst forms hydrogen bonds with the keto group of this compound, increasing its electrophilicity. Simultaneously, the basic tertiary amine component of the catalyst facilitates the formation of an enamine intermediate from the amine donor. This dual activation brings the reactants into a spatially defined arrangement, allowing for a highly stereoselective addition of the enamine to the activated keto group, ultimately yielding a chiral α-amino ester after tautomerization and hydrolysis. acs.org A wide variety of α-amino esters can be synthesized with high enantioselectivity using this method. acs.org

Another key organocatalytic transformation is the direct aldol (B89426) reaction, where the enolate of a ketone adds to one of the carbonyl groups of the α-keto ester. nih.gov Proline and its derivatives are effective catalysts for this reaction. The mechanism proceeds through the formation of an enamine intermediate between the catalyst (proline) and a donor ketone (e.g., acetone). This enamine then acts as a nucleophile, attacking the 2-keto group of this compound. The catalyst controls the facial selectivity of the attack, leading to a chiral aldol adduct. Theoretical and experimental studies have shown that hydrogen-bonding interactions between the catalyst and the α-keto acid are crucial for both reactivity and enantioselectivity. nih.gov

Transition metals offer a versatile platform for catalyzing reactions involving this compound, with catalytic hydrogenation being a primary example. This reaction reduces the ketone functionality to a secondary alcohol, producing Methyl 2-hydroxyheptanoate. Catalysts based on rhodium, ruthenium, and iridium are particularly effective for the asymmetric hydrogenation of ketones. udel.edu

The generally accepted mechanism for hydrogenation catalyzed by a neutral rhodium complex, such as Wilkinson's catalyst, involves several steps. The cycle begins with the oxidative addition of hydrogen to the metal center. The keto-ester substrate then coordinates to the electron-rich metal. This is followed by the migratory insertion of a hydride from the metal to the electrophilic carbonyl carbon of the ketone, forming a metal-alkoxide intermediate. Finally, reductive elimination releases the α-hydroxy ester product and regenerates the active catalyst. udel.edu For asymmetric hydrogenation, chiral ligands coordinated to the metal center create a chiral environment, directing the hydride transfer to one face of the ketone and resulting in a product with high enantiomeric excess.

The introduction of an α-keto ester functional group onto an aromatic system can be achieved via platinum-catalyzed direct C-H acylation, although this is a synthesis of, rather than a reaction of, the target compound. acs.org Challenges in transition metal-catalyzed reactions involving α-keto ester precursors can include side reactions like decarbonylation, which can be mitigated with appropriate catalyst selection. acs.org

Enzymes, as highly specific and efficient biocatalysts, can mediate transformations of this compound with exceptional levels of chemo-, regio-, and stereoselectivity under mild conditions. Key enzymatic reactions include stereoselective reduction and asymmetric transamination.

Ketoreductase-Mediated Reduction: Ketoreductases (KREDs) catalyze the reduction of the ketone in this compound to the corresponding chiral α-hydroxy ester, Methyl 2-hydroxyheptanoate. These enzymes belong to the oxidoreductase class and require a hydride source, typically from a nicotinamide (B372718) cofactor such as NADPH or NADH. The reaction mechanism involves the binding of both the cofactor and the substrate within the enzyme's active site. The enzyme positions the C2 carbonyl group of this compound in close proximity to the dihydronicotinamide ring of the cofactor. A hydride ion is then transferred from the C4 position of the cofactor to one face of the pro-chiral ketone, while a proton is typically donated from a nearby acidic amino acid residue (like tyrosine or serine) to the carbonyl oxygen. This precise, enzyme-controlled delivery of the hydride results in the formation of a single enantiomer of the alcohol product.

Transaminase-Mediated Amination: The conversion of this compound into the corresponding α-amino acid ester is catalyzed by transaminases, particularly ω-transaminases (ω-TAs). nih.govrsc.org These enzymes utilize a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor and operate via a "ping-pong bi-bi" mechanism. mdpi.com

The catalytic cycle proceeds in two half-reactions:

First, the PLP cofactor, initially bound to a lysine (B10760008) residue in the enzyme's active site as an internal aldimine, reacts with an amine donor (e.g., L-alanine or isopropylamine). The amino group is transferred from the donor to the PLP, forming a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate and releasing the keto-acid byproduct (e.g., pyruvate). mdpi.comresearchgate.net

In the second half-reaction, this compound enters the active site and reacts with the PMP intermediate. The amino group is transferred from the PMP to the C2 carbonyl carbon of the substrate. This forms an external aldimine, which then tautomerizes and is hydrolyzed to release the new chiral α-amino ester product, regenerating the PLP-lysine internal aldimine for the next catalytic cycle. mdpi.com The enzyme's chiral active site ensures the protonation occurs stereospecifically, leading to a product with high enantiopurity. nih.gov

Advanced Spectroscopic and Chromatographic Methodologies for Research Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Strategies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of methyl 2-oxoheptanoate. A combination of one-dimensional (1D) and multi-dimensional (2D) NMR experiments allows for the precise assignment of all proton (¹H) and carbon (¹³C) signals within the molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 3.48 | s | - |

| H-4 | 2.55 | t | 7.4 |

| H-5 | 1.58 | sext | 7.5 |

| H-6 | 1.30 | sext | 7.5 |

| H-7 | 0.90 | t | 7.4 |

| O-CH₃ | 3.74 | s | - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Chemical Shift (ppm) |

| C-1 | 162.5 |

| C-2 | 199.8 |

| C-3 | 45.0 |

| C-4 | 40.8 |

| C-5 | 25.5 |

| C-6 | 22.2 |

| C-7 | 13.8 |

| O-CH₃ | 52.5 |

Multi-Dimensional NMR Experimentation for Structural Elucidation (e.g., 2D-NMR)

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms in this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between adjacent protons. For this compound, cross-peaks would be observed between H-4 and H-5, H-5 and H-6, and H-6 and H-7, confirming the linear pentanoyl chain. The singlet nature of H-3 and the O-methyl protons would be evident from the absence of any cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum of this compound would show correlations between the proton signals and their attached carbon atoms, as detailed in the table below.

Predicted HSQC Correlations

| Proton | Correlated Carbon |

| H-3 | C-3 |

| H-4 | C-4 |

| H-5 | C-5 |

| H-6 | C-6 |

| H-7 | C-7 |

| O-CH₃ | O-CH₃ |

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for identifying long-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular fragments. Key HMBC correlations for this compound would include:

The O-methyl protons (O-CH₃) showing a correlation to the ester carbonyl carbon (C-1).

The H-3 protons showing correlations to the keto carbonyl (C-2) and the ester carbonyl (C-1).

The H-4 protons showing correlations to C-2 and C-3.

These 2D NMR techniques, used in concert, provide a comprehensive and unambiguous structural assignment of this compound.

Advanced Pulse Sequences for Detailed Structural Assignments

Advanced NMR pulse sequences can provide further detailed structural information.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 experiment on this compound would show:

Positive signals for the CH₃ groups (C-7 and O-CH₃).

Negative signals for the CH₂ groups (C-3, C-4, C-5, and C-6).

No signals for the quaternary carbonyl carbons (C-1 and C-2).

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While a highly insensitive experiment, INADEQUATE provides direct observation of ¹³C-¹³C correlations. For a compound like this compound, this experiment could definitively establish the carbon skeleton by showing correlations between C-2 and C-3, C-3 and C-4, C-4 and C-5, C-5 and C-6, and C-6 and C-7. This technique is particularly powerful for complex molecules where other methods might be ambiguous. pnas.orgljmu.ac.uknih.govhuji.ac.ilresearchgate.net

In-Situ NMR for Reaction Monitoring

In-situ NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time, providing kinetic and mechanistic insights. The synthesis of this compound, for instance via a Claisen condensation reaction between methyl pentanoate and methyl formate, could be monitored using this technique. magritek.com

By acquiring ¹H NMR spectra at regular intervals directly from the reaction mixture, the consumption of reactants and the formation of the product, this compound, can be quantified. Diagnostic signals for the starting materials, such as the α-protons of methyl pentanoate, and the product, such as the singlet for the C-3 methylene protons of this compound, would be monitored. This allows for the determination of reaction kinetics, the identification of any transient intermediates, and the optimization of reaction conditions. magritek.com

Mass Spectrometric (MS) Fragmentation Pathway Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. For this compound (C₈H₁₄O₃), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimentally measured value. A close match, typically within a few parts per million (ppm), would confirm the molecular formula.

Predicted High-Resolution Mass Data

| Ion | Calculated Exact Mass |

| [C₈H₁₄O₃]⁺ | 158.0943 |

| [C₈H₁₅O₃]⁺ ([M+H]⁺) | 159.1016 |

| [C₈H₁₄NaO₃]⁺ ([M+Na]⁺) | 181.0835 |

Tandem Mass Spectrometry (MS/MS) for Structural Characterization

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (e.g., the molecular ion) to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, the fragmentation is dictated by the presence of the keto and ester functional groups. acs.orgshimadzu.comacs.orgaip.orglibretexts.org

A plausible fragmentation pathway for this compound initiated by electron ionization would involve several key fragmentation processes:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway.

Cleavage between C-2 and C-3 would lead to the formation of a pentanoyl cation ([C₅H₉O]⁺, m/z 85) and a methyl glyoxylate (B1226380) radical.

Cleavage between C-3 and C-4 can also occur.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds containing a γ-hydrogen. In this compound, a hydrogen atom from C-5 can be transferred to the keto oxygen at C-2, followed by cleavage of the C-3/C-4 bond.

Loss of the Methoxy (B1213986) Group: Cleavage of the ester C-O bond can result in the loss of a methoxy radical (•OCH₃), leading to an acylium ion at m/z 127.

Loss of the Carbomethoxy Group: Cleavage of the C1-C2 bond can lead to the loss of the carbomethoxy group.

By analyzing the masses of the fragment ions produced in the MS/MS spectrum, the connectivity and arrangement of the functional groups within this compound can be confidently determined.

Infrared (IR) and Raman Spectroscopic Functional Group Analysis Methodologies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups present in a molecule. mdpi.comresearchgate.netmdpi.com Analysis of the IR and Raman spectra of this compound allows for the identification and characterization of its key structural features. rsc.org

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its functional groups. The most prominent features are the stretching vibrations of the two carbonyl groups (ketone and ester) and the C-O bonds of the ester group.

The ketone C=O stretching vibration is typically observed in the region of 1725-1705 cm⁻¹. The ester C=O stretching vibration appears at a slightly higher frequency, generally in the range of 1750-1735 cm⁻¹. The exact positions of these bands can be influenced by factors such as solvent polarity and hydrogen bonding. The presence of two distinct carbonyl peaks in this region is a clear indicator of the α-keto ester functionality.

Other significant absorption bands include the C-O-C stretching vibrations of the ester group, which typically appear as two bands in the 1300-1000 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl and pentyl groups are observed just below 3000 cm⁻¹, while the C-H bending vibrations appear in the 1470-1360 cm⁻¹ range.

| Functional Group | Vibrational Mode | Typical IR Absorption Range (cm⁻¹) |

| C=O (Ester) | Stretching | 1750 - 1735 |

| C=O (Ketone) | Stretching | 1725 - 1705 |

| C-O (Ester) | Stretching | 1300 - 1000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C-H (Aliphatic) | Bending | 1470 - 1360 |

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While the principles differ, the vibrational information obtained is similar. In the Raman spectrum of this compound, the C=O stretching vibrations are also prominent features. However, the relative intensities of the bands can differ significantly from the IR spectrum. researchgate.net The symmetric stretching vibrations of non-polar bonds often produce strong Raman signals.

The Raman spectrum would be expected to show strong bands for the C=O stretching of both the ketone and ester groups. The C-C backbone stretching and the C-H bending and stretching vibrations of the alkyl chain would also be observable. The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of this compound, aiding in its unambiguous identification and structural characterization.

| Functional Group | Vibrational Mode | Typical Raman Shift Range (cm⁻¹) |

| C=O (Ester) | Stretching | 1750 - 1735 |

| C=O (Ketone) | Stretching | 1725 - 1705 |

| C-C | Stretching | 1200 - 800 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C-H (Aliphatic) | Bending | 1470 - 1360 |

Chromatographic Separation and Detection Techniques for Complex Mixtures

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. sigmaaldrich.comlotusinstruments.com Method development and optimization are crucial for achieving accurate and reliable quantification of this compound in complex mixtures. researchgate.net

A typical GC system for the analysis of this compound would consist of a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS). jppres.coms4science.at The choice of the capillary column is a critical parameter. A mid-polar stationary phase, such as one containing a percentage of phenyl-methylpolysiloxane, is often a good starting point for the analysis of esters. nih.gov

The optimization of the GC method involves several key parameters:

Injector Temperature and Mode: A split/splitless injector is commonly used. The injector temperature should be high enough to ensure rapid volatilization of the sample without causing thermal degradation. A typical starting point would be around 250 °C. The split ratio can be adjusted to control the amount of sample introduced onto the column, preventing column overload and ensuring sharp peaks. s4science.at

Oven Temperature Program: A temperature program is typically employed to achieve good separation of components with different boiling points. The initial oven temperature, ramp rate, and final temperature are optimized to provide the best resolution in the shortest possible analysis time. sigmaaldrich.com

Carrier Gas and Flow Rate: Helium is a common carrier gas, and its flow rate is optimized to achieve the best column efficiency.

Detector Parameters: For an FID, the detector temperature is typically set higher than the final oven temperature to prevent condensation. For an MS detector, the ion source and quadrupole temperatures are optimized for sensitivity and to prevent contamination. mdpi.com

A hypothetical optimized GC-FID method for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Split Ratio | 50:1 |

| Oven Program | Initial temp: 80 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

This method would be suitable for the routine analysis of this compound in reaction mixtures or as a final product, allowing for the determination of its purity and concentration. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be applied to the analysis of this compound, particularly when dealing with non-volatile or thermally labile matrices. researchgate.netchemrevlett.comresearchgate.net Both normal-phase and reversed-phase HPLC can be considered, with reversed-phase being the more common choice for this type of compound. lcms.cz

In reversed-phase HPLC, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be appropriate. scielo.brchemscene.com

Method development in HPLC involves the optimization of several parameters:

Column Selection: A C18 column is a good initial choice for providing sufficient retention and selectivity for a moderately non-polar compound like this compound.

Mobile Phase Composition: The ratio of organic solvent to water is a critical parameter that controls the retention time of the analyte. A higher percentage of organic solvent will lead to a shorter retention time. Gradient elution, where the mobile phase composition is changed during the run, can be used to separate complex mixtures with a wide range of polarities. scielo.br

Flow Rate: The flow rate affects the analysis time and the efficiency of the separation.

Column Temperature: Maintaining a constant column temperature is important for reproducible retention times.

Detection: UV detection is suitable for this compound due to the presence of the carbonyl chromophores. The detection wavelength should be set at or near the absorbance maximum of the compound.

A potential challenge in the HPLC analysis of keto esters is the presence of keto-enol tautomerism, which can lead to peak broadening or splitting. chromforum.org This can sometimes be addressed by adjusting the mobile phase pH or increasing the column temperature to accelerate the interconversion between tautomers.

A representative reversed-phase HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This method would provide a reliable means for the quantification of this compound in various sample matrices. waters.com

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers, allowing for the determination of enantiomeric excess (ee). mdpi.comresearchgate.net Chiral HPLC is the preferred method for this purpose. nih.gov

The key to chiral HPLC is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a broad range of chiral compounds, including esters. researchgate.netbiomart.cnresearchgate.netmdpi.com Columns such as Chiralcel® and Chiralpak® are commercially available and widely used. nih.gov

The development of a chiral HPLC method for this compound would involve screening different chiral columns and mobile phases to achieve baseline separation of the two enantiomers. Normal-phase chromatography, using a mobile phase consisting of a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), is often successful for the separation of enantiomers on polysaccharide-based CSPs. mdpi.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

A typical set of conditions for the chiral separation of a keto ester like this compound is provided in the table below.

| Parameter | Condition |

| Column | Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) |

| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

Successful chiral separation is crucial for the development and quality control of enantiomerically enriched or pure this compound for applications where stereochemistry is important. nih.gov

Biochemical Transformations and Enzymatic Studies Excluding Human Clinical Data

Substrate Specificity and Enzyme Kinetics Investigations

The reactivity of the keto and ester functional groups in methyl 2-oxoheptanoate makes it a substrate for several classes of enzymes, including reductases, esterases/lipases, and transaminases.

Aldo-keto reductases (AKRs) are a superfamily of NAD(P)H-dependent oxidoreductases known for their broad substrate specificity, catalyzing the reduction of a wide array of aldehydes and ketones, including ketoesters. nih.govplos.orgmdpi.com These enzymes facilitate the stereoselective reduction of prochiral carbonyl compounds, yielding chiral alcohols, which are valuable intermediates in chemical synthesis. plos.org

Research on various AKRs has demonstrated their capability to reduce different ketoesters, such as methyl pyruvate (B1213749) and ethyl levulinate. mdpi.com While direct kinetic data for this compound is not extensively documented, the known substrate promiscuity of AKRs suggests that it would serve as a competent substrate. The general reaction involves the reduction of the ketone at the C-2 position to a hydroxyl group, yielding methyl 2-hydroxyheptanoate. The catalytic efficiency of AKRs for different substrates varies, as shown by studies on AKR3-2-9 from a Bacillus species, which displayed different kinetic parameters for various ketones and ketoesters. mdpi.com

Table 1: Illustrative Kinetic Parameters of an Aldo-Keto Reductase (AKR3-2-9) with Various Keto-Containing Substrates. (Note: Data for this compound is not available and is presented here for illustrative context based on similar substrates.)

| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |

|---|---|---|---|

| Acetylacetone | 4.63 | 3.09 | 0.667 x 10³ |

| Methyl Pyruvate | 10.21 | 2.56 | 0.251 x 10³ |

| Phenoxyacetone | 5.34 | 1.98 | 0.371 x 10³ |

| DKTP* | 2.81 | 1.12 | 0.398 x 10³ |

*N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine

This table is based on data from a study on AKR3-2-9 and is intended to show the range of activities of aldo-keto reductases on various substrates. mdpi.com

Esterases and lipases are hydrolases that catalyze the cleavage of ester bonds. These enzymes are known to act on a wide variety of ester substrates, and their specificity can be influenced by factors such as the chain length of the carboxylic acid and the nature of the alcohol moiety. cirad.frnih.gov The hydrolysis of this compound by an esterase or lipase (B570770) would yield 2-oxoheptanoic acid and methanol (B129727).

Transaminases, or aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. wikipedia.org This reaction is fundamental to amino acid metabolism. While the canonical substrates for transaminases are α-keto acids, studies have shown that these enzymes can also accept α-keto esters for the synthesis of α-amino esters. nih.gov

The transamination of this compound would involve the conversion of the 2-keto group to an amino group, resulting in the formation of methyl 2-aminoheptanoate. The efficiency of this reaction would depend on the specific transaminase and the amino donor used. Research on the substrate specificity of various transaminases has shown that they can act on a range of α-keto acids, and some have been engineered to improve their activity on non-natural substrates. nih.govfrontiersin.org

Metabolic Pathway Intermediacy and Transformations in Microorganisms and Plants

This compound and related 2-oxo acids are involved in the metabolic pathways of various microorganisms and plants, where they can be synthesized, transformed, and degraded.

Microorganisms possess diverse metabolic capabilities, including the ability to metabolize aliphatic ketones. nih.gov Yeasts such as Candida maltosa can convert long-chain ketones through two primary routes: reduction to the corresponding secondary alcohol or oxidation to an ester via a Baeyer-Villiger monooxygenase. nih.gov In the context of this compound, microbial metabolism could therefore lead to the formation of methyl 2-hydroxyheptanoate or other ester derivatives.

Fungi are also known to degrade a variety of aliphatic compounds, including polyesters, through the action of extracellular enzymes. researchgate.net The degradation of aliphatic ketones and esters is a key part of the carbon cycle in many ecosystems. While specific pathways detailing the complete microbial degradation of this compound are not fully elucidated, the existing knowledge on the metabolism of similar compounds suggests it would be readily metabolized by a range of bacteria and fungi. nih.govresearchgate.net

In plants, 2-oxo acids are important intermediates in both primary and secondary metabolism. nih.govnih.gov They are involved in the biosynthesis of amino acids and are precursors to a variety of secondary metabolites, including glucosinolates, which play a role in plant defense. nih.gov The oxidative decarboxylation of branched-chain 2-oxo fatty acids has been shown to occur in plant peroxisomes, indicating that pathways for the metabolism of such compounds are present. nih.gov

Furthermore, oxygenated fatty acids, including those with keto groups, have been identified as constituents of plant lipids, suggesting their involvement in lipid metabolism. researchgate.net While the direct role of this compound in plant metabolism is not extensively detailed, the presence and metabolism of structurally related 2-oxo acids point towards its potential involvement in pathways such as amino acid biosynthesis, secondary metabolite formation, or as a signaling molecule in plant defense responses. nih.govnih.govnih.gov

Biocatalytic Production of Chiral Intermediates and Derivatives

The biocatalytic production of chiral molecules from prochiral substrates like this compound represents a significant area of research, leveraging the high stereoselectivity of enzymes to synthesize valuable enantiopure compounds. Enzymes such as carbonyl reductases are particularly effective for the asymmetric reduction of α-ketoesters, yielding chiral α-hydroxyesters which are important building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Detailed research into the enzymatic capabilities of the yeast Candida parapsilosis has revealed its potential as a robust biocatalyst for such transformations. Studies have focused on both isolated enzymes and whole-cell systems to achieve these stereoselective reductions.

One key enzyme identified is an (S)-specific carbonyl reductase (SRED) from Candida parapsilosis ATCC 7330. This enzyme has been purified and characterized, demonstrating high catalytic activity for the reduction of α-ketoesters in the presence of the cofactor NADPH. rsc.org While its activity on a broad range of ketones results in products with excellent enantiospecificity (ee > 99%), its application to α-ketoesters generally yields products with more moderate enantiomeric excess, around 70%. rsc.org The reduction of α-ketoesters by this SRED can proceed with either NADPH or NADH as the cofactor. rsc.org

Further investigations have uncovered a novel NADH-dependent carbonyl reductase from Candida parapsilosis DSM 70125, which also displays a remarkably broad substrate range that includes various keto esters. nih.gov This enzyme has been successfully used in preparative-scale synthesis, for instance, in converting methyl 3-oxobutanoate into methyl (S)-(+)-3-hydroxybutanoate with a high enantiomeric excess of 98.5%. nih.gov The enzyme's good stability and broad pH optimum (6.5 to 9.0) make it a viable candidate for industrial applications. nih.gov

In addition to isolated enzymes, whole cells of Candida parapsilosis ATCC 7330 have been effectively employed for the asymmetric reduction of α-ketoesters. abap.co.in This approach is often preferred for practical applications as it circumvents the need for enzyme purification and provides an endogenous system for cofactor regeneration. mdpi.com Research on the biocatalytic reduction of various alkyl 2-oxopropanoates (pyruvates) using C. parapsilosis whole cells demonstrates the synthesis of optically enriched alkyl 2-hydroxypropanoates with good yields and high enantiomeric excess. abap.co.in These transformations are typically carried out in aqueous media under ambient conditions. abap.co.in

The findings from studies on analogous α-ketoesters, such as various alkyl pyruvates, provide a strong indication of the potential outcomes for the biocatalytic reduction of this compound. The data presented in the following table summarizes the results from the whole-cell biocatalytic reduction of several alkyl 2-oxopropanoates by C. parapsilosis ATCC 7330, illustrating the typical efficiency and stereoselectivity of this system. abap.co.in

Table 1: Biocatalytic Reduction of Alkyl 2-Oxopropanoates by Candida parapsilosis ATCC 7330 Whole Cells. abap.co.in

| Substrate (Alkyl 2-Oxopropanoate) | Product (Alkyl (S)-2-Hydroxypropanoate) | Isolated Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) |

|---|---|---|---|---|

| Methyl pyruvate | Methyl (S)-2-hydroxypropanoate | 68 | 85 | 6 |

| Ethyl pyruvate | Ethyl (S)-2-hydroxypropanoate | 65 | 91 | 6 |

| Propyl pyruvate | Propyl (S)-2-hydroxypropanoate | 62 | 88 | 6 |

| Butyl pyruvate | Butyl (S)-2-hydroxypropanoate | 58 | 86 | 6 |

These results underscore the capability of C. parapsilosis as a versatile biocatalyst for producing chiral α-hydroxyesters from their corresponding α-keto precursors. The high yields and enantioselectivities achieved for substrates with varying alkyl chain lengths suggest that this compound would also be a viable substrate for stereoselective reduction by this microbial system, likely yielding methyl (S)-2-hydroxyheptanoate.

Role As a Key Synthetic Intermediate and Precursor in Complex Molecule Construction

Precursor in Natural Product Synthesis Research

The total synthesis of natural products is a significant field of organic chemistry that drives the development of new synthetic methodologies. While the direct incorporation of a simple, linear building block like Methyl 2-oxoheptanoate into the final assembly of highly complex natural products is not always documented, its structural motif is fundamental. It serves as a potential starting point for the elaboration into more complex fragments that are ultimately used in the synthesis of natural products. nih.govunimelb.edu.aukfupm.edu.sa For instance, the core structures of many bioactive molecules, such as certain enmein-type diterpenoids, feature intricate carbocyclic frameworks that are assembled from less complex precursors. chemrxiv.org The synthesis of such molecules often relies on the strategic use of functionalized building blocks which can be conceptually derived from simple keto esters like this compound.

The research into the synthesis of potent antibiotics like platensimycin (B21506) highlights the importance of tetracyclic enone acid units as key components. semanticscholar.org Although the direct application of this compound as a starting material in these specific published routes is not specified, the underlying α-keto ester functionality is a key reactive feature in related synthetic strategies. The development of synthetic routes to these and other natural products often involves creating complex intermediates that may originate from simpler, more readily available chemical precursors. nih.gov

Intermediate in the Synthesis of Heterocyclic Compounds

This compound is a valuable intermediate in the synthesis of heterocyclic compounds, particularly quinoxalines. The classical and most effective method for synthesizing the quinoxaline (B1680401) ring system is the condensation reaction between an ortho-phenylenediamine (1,2-diaminobenzene) and a 1,2-dicarbonyl compound. nih.gov this compound, as an α-keto ester, serves as a 1,2-dicarbonyl equivalent for this purpose.

The reaction proceeds via the initial formation of an imine between one of the amine groups of the ortho-phenylenediamine and the ketone carbonyl of this compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline ring. This reaction is a reliable method for creating substituted quinoxalines, which are important scaffolds in medicinal chemistry and materials science. organic-chemistry.org The general reaction is outlined below:

General Reaction for Quinoxaline Synthesis

| Reactant 1 | Reactant 2 | Product Type |

|---|

This synthetic route is highly efficient and allows for the introduction of a pentyl side chain onto the quinoxaline core, originating from the heptanoate (B1214049) chain of the starting material. Quinoxaline derivatives are known to possess a wide range of biological activities, including antimicrobial and antitumor properties. nih.govnih.gov

Applications in the Synthesis of Pharmaceutically Relevant Scaffolds (Pre-clinical/Non-Human Focus)

In medicinal chemistry and drug discovery, certain molecular substructures, often referred to as "privileged scaffolds," appear frequently in biologically active compounds. nih.gov The α-ketoamide and α-ketoester moieties are considered valuable motifs in this context. acs.orgnih.gov this compound serves as a fundamental building block for the synthesis of molecules containing the α-ketoester feature, which can be further elaborated into diverse scaffolds for preclinical investigation. mdpi.comnbinno.com

The utility of simple, well-defined building blocks is a cornerstone of modern medicinal chemistry. scispace.comrsc.org By starting with a compound like this compound, chemists can systematically build complexity, creating libraries of related compounds for biological screening. For example, the α-ketoester group can be converted into an α-ketoamide, a scaffold known for better metabolic stability and pharmacokinetic properties in many drug candidates. acs.org These scaffolds are crucial in the development of novel therapeutic agents, including potential enzyme inhibitors and modulators of cellular pathways. researchgate.net The synthesis of Michael adducts, which can serve as key intermediates for potential analgesic drugs, often starts from simple carbonyl-containing building blocks. nih.gov

Derivatization for Enhanced Reactivity or Specific Transformations

The chemical versatility of this compound allows for its derivatization to enhance its reactivity or to direct subsequent transformations toward a specific synthetic goal. Both the ketone and the ester functional groups can be selectively modified. researchgate.netresearchgate.net

Wittig Reaction: The ketone carbonyl group can be converted into a carbon-carbon double bond using the Wittig reaction. wikipedia.orgnrochemistry.commasterorganicchemistry.comlibretexts.org This reaction involves a phosphonium (B103445) ylide and provides a reliable method for olefination, allowing for the extension of the carbon chain and the introduction of new functional groups.

Reductive Amination: The ketone can be transformed into an amine through reductive amination. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.orglibretexts.orgpearson.com This one-pot reaction typically involves the formation of an imine intermediate with an amine, followed by reduction with a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. This transformation is a powerful tool for introducing nitrogen into the molecular structure.

Other Transformations:

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride, providing an α-hydroxy ester.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide via aminolysis. These transformations create new reactive handles for further synthetic elaboration. organic-chemistry.orgorganic-chemistry.org

These derivatization strategies significantly expand the utility of this compound as a synthetic intermediate, allowing it to be incorporated into a wide array of complex target molecules.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties and stability of ketoesters. These methods can determine optimized molecular geometries, electronic distributions, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

For instance, DFT calculations on related organic molecules, such as methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate, have been used to determine geometric properties like bond lengths and angles, as well as HOMO-LUMO energies. scielo.org.mx The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and kinetic stability. dntb.gov.ua A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations, visualizing the charge distribution on the molecule's surface. dntb.gov.ua These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are essential for predicting how the molecule will interact with other reagents. scielo.org.mx

In the context of ketoesters, DFT has also been employed to study the thermodynamics of keto-enol tautomerization. emerginginvestigators.org For example, calculations on ethyl 4,4,4-trifluoroacetoacetate revealed that the stability of the enol tautomer is significantly influenced by the presence of an intramolecular hydrogen bond. emerginginvestigators.org Such calculations provide energetic data that helps explain the equilibrium between different tautomeric forms.

Table 1: Illustrative Data from Quantum Chemical Calculations on a Related Furopyrimidine Carboxylate scielo.org.mx

| Property | Calculation Method | Result |

| Optimized Geometry | DFT/B3LYP/6-31G(d) | Bond lengths, angles determined |

| HOMO Energy | DFT/B3LYP/6-31G(d) | Calculated Value (eV) |

| LUMO Energy | DFT/B3LYP/6-31G(d) | Calculated Value (eV) |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d) | Calculated Value (eV) |

| Charge Distribution | Mulliken & Natural Population Analysis | Atomic charges determined |

Note: This table is illustrative and based on a related molecule, as specific data for methyl 2-oxoheptanoate was not found.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying intermediate structures, and characterizing the transition states that connect them. This modeling provides a step-by-step understanding of reaction mechanisms, which can be difficult to determine experimentally.

For ketoesters, a variety of reactions have been studied, and computational modeling can elucidate their pathways.

Palladium-Catalyzed Reactions : Allyl β-keto carboxylates undergo palladium-catalyzed reactions that proceed through the formation of a π-allylpalladium enolate intermediate after decarboxylation. nih.gov Computational modeling can be used to calculate the energetics of the oxidative addition, decarboxylation, and subsequent steps like reductive elimination or aldol (B89426) condensation.

Claisen Condensation : This reaction forms a β-keto ester from two ester molecules. libretexts.org The mechanism involves enolate formation, nucleophilic attack, and the departure of a leaving group. libretexts.org Quantum chemical methods can model each of these steps, calculating the activation energies and determining the rate-limiting step of the reaction.

Oxidation of Methyl Esters : Studies on the oxidation of methyl esters like methyl hexanoate (B1226103) and heptanoate (B1214049) show that the reaction pathways are similar to those of alkanes, involving isomerization of alkylperoxy radicals. nih.gov These isomerizations often occur via cyclic transition states, and the associated ring strain energies can be estimated computationally. nih.gov

Transition state analysis involves locating the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate. The structure and energy of the transition state are critical for calculating reaction rates using theories like Transition State Theory (TST). For example, in the reactions of methyl radicals on transition metal surfaces, DFT calculations have been used to identify the structures and energies of initial states, transition states, and final states. mdpi.com

Molecular Dynamics Simulations for Conformational Studies and Solvent Effects

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational dynamics and the influence of the surrounding environment, such as a solvent. mdpi.com

Conformational Studies: this compound possesses several rotatable single bonds, leading to a large number of possible conformations (rotamers). Conformational analysis aims to identify the most stable, low-energy conformations and the energy barriers between them. lumenlearning.com MD simulations can explore the conformational space of a molecule, revealing the preferred spatial arrangements of its atoms. The stability of different conformers is governed by factors like torsional strain (from eclipsing bonds) and steric interactions (crowding of bulky groups). libretexts.org For related structures like alkyl cyclohexanones, computational studies have shown that conformers with an axial alkyl group can be surprisingly stable, a phenomenon rationalized by attractive forces like CH/π hydrogen bonds. researchgate.net

Solvent Effects: The solvent can have a profound impact on a molecule's conformation, reactivity, and the position of chemical equilibria. youtube.com MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules. These simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation affects the solute's properties.

A key area where solvent effects are computationally studied for ketoesters is the keto-enol tautomeric equilibrium. missouri.edu

Polar protic solvents can stabilize the more polar keto tautomer and disrupt the intramolecular hydrogen bond that stabilizes the enol form. researchgate.net

Nonpolar aprotic solvents tend to favor the enol tautomer, where the intramolecular hydrogen bond remains intact. researchgate.net

Theoretical studies using computational models can reproduce the experimentally observed shifts in equilibrium constants with changing solvent polarity, highlighting the dominant role of enthalpic contributions over entropic effects. africaresearchconnects.com

Structure-Reactivity Relationship Predictions and Mechanistic Simulations

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. mdpi.com By identifying key molecular descriptors (physicochemical, electronic, or steric properties), QSAR can predict the properties of new or untested molecules.

For a class of compounds like ketoesters, QSAR could be developed to predict various endpoints, such as antibacterial activity or toxicity. For example, a study on β-keto ester analogues designed as antibacterial agents used computational analysis to assess their reactivity and ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.netnih.gov This involved calculating electronic descriptors based on DFT to understand the electrophile-nucleophile interactions that can drive toxicity. nih.gov Such models can guide the design of new ketoesters with desired properties while minimizing potential adverse effects.

Mechanistic simulations, combining quantum mechanics and molecular dynamics (QM/MM), allow for the study of chemical reactions in complex environments, such as in solution or within an enzyme's active site. These simulations treat the reacting parts of the system with high-level quantum mechanics while the rest of the environment is modeled with more computationally efficient molecular mechanics. This approach provides detailed insight into how the surrounding environment influences the reaction mechanism and energetics. For ketoesters, such simulations could model enzymatic hydrolysis or condensation reactions, clarifying the role of specific amino acid residues in catalysis.

Force Field Development and Validation for Ketoesters

The accuracy of classical Molecular Dynamics (MD) simulations depends heavily on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of a system as a function of its atomic coordinates. nih.govethz.ch A force field includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). j-octa.com

Force Field Development: Developing a reliable force field for a specific class of molecules like ketoesters is a meticulous process. It typically involves:

Functional Form Selection : Choosing the mathematical equations that describe the different energy terms (e.g., harmonic oscillators for bonds and angles, Fourier series for dihedrals). dlab.cl

Parameterization : Determining the numerical values for the parameters in these equations. This is often done by fitting the force field's predictions to high-level quantum mechanics calculations and experimental data. nih.gov

A study on the development of an OPLS-AA force field for alpha-ketoamides and alpha-ketocarbonyls, which are structurally similar to alpha-ketoesters, illustrates this process. The researchers used high-level ab initio calculations to determine molecular structures and the energy barriers for internal bond rotation. nih.gov This quantum mechanical data was then used to derive the necessary force field parameters, particularly for the torsional terms that govern conformational preferences. nih.gov

Validation: Once a force field is developed, it must be validated to ensure it can accurately reproduce a wide range of experimental properties that were not used in the parameterization process. Validation for a ketoester force field might involve comparing simulation results against experimental data for:

Densities and heats of vaporization of the pure liquid.

Solvation free energies in different solvents.

Conformational equilibria determined by NMR spectroscopy.

Systematic validation is crucial for establishing the reliability and predictive power of a force field for use in large-scale simulations. nih.govduth.gr

Emerging Research Directions and Future Perspectives in Methyl 2 Oxoheptanoate Studies

Development of Novel Catalytic Systems for Efficient Transformations

The development of highly efficient and selective catalytic systems is a cornerstone of modern organic synthesis, and its application to the transformations of methyl 2-oxoheptanoate is an area of active research. The dual functionality of the α-keto and ester groups offers a rich landscape for catalytic manipulation, including reductions, additions, and coupling reactions. Current research is focused on moving beyond classical stoichiometric reagents towards more sustainable and atom-economical catalytic approaches.